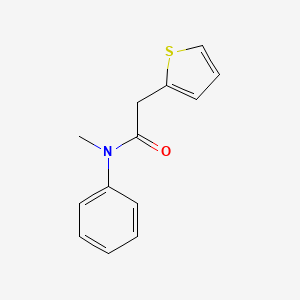

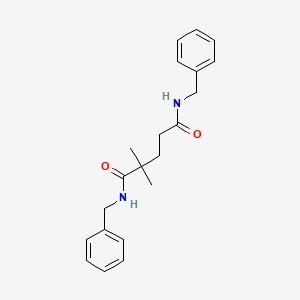

![molecular formula C26H25N3O B5510231 1-甲基-3-(4-苯氧基苯基)-4-[(2-苯基-1-氮杂环丁基)甲基]-1H-吡唑](/img/structure/B5510231.png)

1-甲基-3-(4-苯氧基苯基)-4-[(2-苯基-1-氮杂环丁基)甲基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound , typically involves reactions that allow for the formation of the pyrazole ring through cyclization processes. For instance, the synthesis of 3-[4-phenoxyphenyl]pyrazole derivatives has been reported where novel pyrazoles containing phenoxyphenyl substituents were synthesized and characterized (Cano et al., 1997). These processes often involve the use of specific catalysts or reagents to facilitate the cyclization and subsequent formation of the desired pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 1H-pyrazole core with various substituents that influence the compound's properties and reactivity. X-ray crystallography studies, for example, have provided insights into the molecular structures of related compounds, revealing details such as bond lengths, angles, and the overall 3D arrangement of atoms in the molecule (Jeyakanthan et al., 1999).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influenced by the nature of their substituents. They can participate in reactions such as aza-Wittig, annulation, and hydrogenation, leading to the formation of a wide range of pyrazole-based compounds with diverse chemical properties. These reactions are crucial for the synthesis of novel pyrazole derivatives with potential applications in different fields (Luo et al., 2020).

科学研究应用

互变异构和结构分析

- 包括类似化合物在内的 NH-吡唑的研究重点是它们的环状互变异构和通过 X 射线晶体学确定的结构特征。这些化合物在溶液和固态中都表现出复杂的氢键模式和互变异构,强调了吡唑衍生物在化学合成和潜在的药物应用中的多功能性 (Cornago 等人,2009)。

抗菌活性

- 已经合成并评估了含有氮杂环丁-2-酮的吡唑啉衍生物的抗菌活性。这项研究证明了基于吡唑的化合物在开发新型抗菌剂方面的潜力,突出了结构修饰对增强生物活性的重要性 (Shailesh 等人,2012)。

络合和着色剂特性

- 对异构吡唑啉酮基杂环染料及其金属离子络合的研究揭示了这些化合物进行转化的能力,例如从腙转化为去质子偶氮/偶氮烯醇转化。这项研究展示了吡唑衍生物在染料和颜料领域的应用,提供了对它们的结构多样性和着色特性的见解 (Qian 等人,2019)。

铑化学

- 合成和表征具有特定取代基(例如 3-[4-苯氧基苯基])的新型吡唑用于铑化学,说明了该化合物作为有机金属配合物中配体的潜力。这项研究有助于我们了解吡唑衍生物如何影响金属配合物的行为和稳定性,对催化和材料科学有影响 (Cano 等人,1997)。

抗菌和抗真菌评价

- 3-甲基-1H-吡唑-5(4H)-酮的氮杂环酮衍生物的合成和评估,用于抗菌和抗真菌活性,突出了吡唑化合物在开发新型抗菌剂方面的潜力。此类研究对于应对日益严峻的抗生素耐药性挑战至关重要 (Chopde 等人,2012)。

属性

IUPAC Name |

1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenylazetidin-1-yl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-28-18-22(19-29-17-16-25(29)20-8-4-2-5-9-20)26(27-28)21-12-14-24(15-13-21)30-23-10-6-3-7-11-23/h2-15,18,25H,16-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGHKGHKLSISOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)